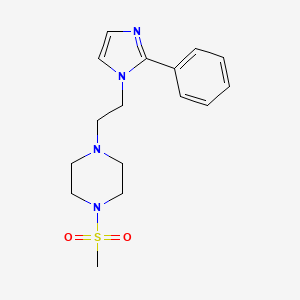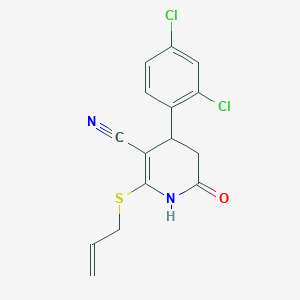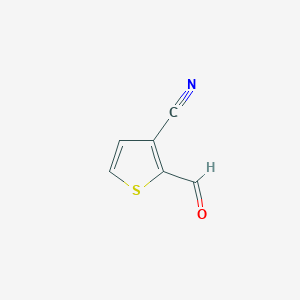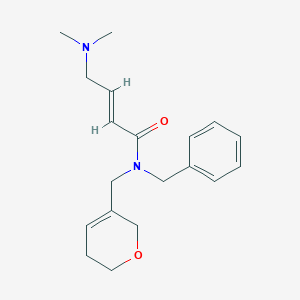
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts that may be involved .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine”:
Antimicrobial Agents
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .
Anticancer Research
This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. Studies have shown that it can effectively reduce the proliferation of cancer cells in vitro, making it a promising candidate for further development in cancer therapy .
Nonlinear Optical (NLO) Materials
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine: is also explored in the field of nonlinear optics. Its unique electronic structure allows it to exhibit significant second and third-order nonlinear optical properties. This makes it useful in the development of advanced photonic devices, such as optical switches and modulators .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand that can form stable complexes with various metal ions. These complexes have been studied for their catalytic properties and potential applications in industrial processes. The ability to form such complexes expands its utility in synthetic chemistry .
Environmental Chemistry
The compound has applications in environmental chemistry, particularly in the detection and removal of heavy metals from water. Its structure allows it to bind with metal ions, facilitating their removal from contaminated water sources. This makes it a valuable tool in environmental remediation efforts .
Medicinal Chemistry
In medicinal chemistry, (Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a versatile compound for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in different medical applications .
Organic Synthesis
This compound is used as an intermediate in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions, leading to the synthesis of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceuticals and other organic compounds .
作用機序
If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, or its effect on a biological system.
Safety and Hazards
特性
IUPAC Name |
(4Z)-2-methyl-4-[(4-nitrophenyl)hydrazinylidene]quinazolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10-17-14-5-3-2-4-13(14)15(20(10)16)19-18-11-6-8-12(9-7-11)21(22)23/h2-9,18H,16H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRYHSFCAHRPTK-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=NNC3=CC=C(C=C3)[N+](=O)[O-])N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)



![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
